1-(1,3-Benzodioxol-5-yl)pentan-1-ol
Overview
Description
1-(1,3-Benzodioxol-5-yl)pentan-1-ol is an organic compound that contains a benzodioxole ring fused with a pentanol chain. This compound is known for its unique structural features, which include a benzene ring fused with a dioxole ring (1,4-dioxane-2,3-oxide). It is commonly referred to as benzodioxolypentanone and is classified as a psychoactive compound with stimulant-like effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,3-Benzodioxol-5-yl)pentan-1-ol can be synthesized through several methods, including the Grignard reaction and reductive amination. The Grignard reaction involves the reaction of benzodioxole with methyl magnesium bromide, followed by acylation with pentanoyl chloride. The resultant product is then hydrolyzed to produce this compound. Reductive amination involves the reaction of benzodioxole with the corresponding imine, followed by reduction with sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)pentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used in the reduction of this compound.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)pentan-1-ol has various scientific research applications, including its use in chemistry, biology, medicine, and industry. It is primarily used as a research chemical to study its psychoactive properties and potential therapeutic applications. In chemistry, it serves as a precursor for synthesizing other complex molecules. In biology and medicine, it is used to investigate its effects on neurotransmitter systems and potential as a stimulant.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol involves its interaction with neurotransmitter transporters in the central nervous system. It acts via dopamine, serotonin, and norepinephrine transporters to increase the concentrations of these neurotransmitters, leading to stimulant-like effects . This mechanism is similar to other cathinone psychostimulants.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(1,3-Benzodioxol-5-yl)pentan-1-ol is unique due to its specific structural features and the presence of the benzodioxole ring fused with a pentanol chain
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)pentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-10(13)9-5-6-11-12(7-9)15-8-14-11/h5-7,10,13H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIYWLGVHHVGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC2=C(C=C1)OCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278194 | |
Record name | 1-(1,3-benzodioxol-5-yl)pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-01-5 | |
Record name | NSC6605 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6605 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1,3-benzodioxol-5-yl)pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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